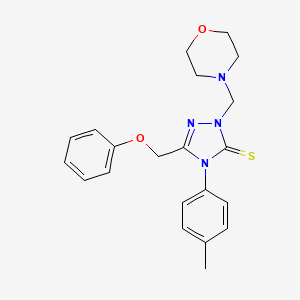
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- is a complex organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a triazole ring, a thione group, and various substituents, making it a subject of interest for researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and thione group are key functional moieties that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-1,2,4-Triazole-3-thione derivatives: Compounds with similar triazole and thione structures.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Morpholine-containing triazoles: Compounds featuring morpholine groups.
Uniqueness
What sets 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- apart is its combination of substituents, which confer unique chemical and biological properties. The presence of the morpholinylmethyl and phenoxymethyl groups, in particular, enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
540771-33-3 |
|---|---|
Molekularformel |
C21H24N4O2S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-17-7-9-18(10-8-17)25-20(15-27-19-5-3-2-4-6-19)22-24(21(25)28)16-23-11-13-26-14-12-23/h2-10H,11-16H2,1H3 |
InChI-Schlüssel |
XLCFRWBNTNHVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCOCC3)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12154870.png)
![[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B12154874.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12154878.png)
![3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12154881.png)
![(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B12154887.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B12154897.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide](/img/structure/B12154905.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154910.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12154911.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154921.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12154933.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
